Cas no 79887-11-9 (1-Ethynyl-4-hexylbenzene)

1-Ethynyl-4-hexylbenzene structure
1-Ethynyl-4-hexylbenzene structure
1-Ethynyl-4-hexylbenzene
79887-11-9
C14H18
186.292724132538
MFCD00173883
60145
87569805

1-Ethynyl-4-hexylbenzene Properties

Names and Identifiers

    • 1-Ethynyl-4-hexylbenzene
    • 1-ETH-1-YNYL-4-HEXYLBENZENE
    • 4-N-HEXYLPHENYLACETYLENE
    • 4-HEXYL-1-ETHYNYLBENZENE
    • 4-HEXYLPHENYLACETYLENE
    • P-ETHYNYLHEXYLBENZENE
    • 4-Ethynylhexylbenzene
    • Benzene,1-ethynyl-4-hexyl-
    • 1-ethynyl-4-hexyl-benzene
    • 4-ethynyl-1-hexylbenzene
    • 1-Ethynyl-4-n-hexylbenzene
    • NFPDFDTYANKKIU-UHFFFAOYSA-N
    • SBB055171
    • 1-Ethynyl-4-hexylbenzene, AldrichCPR
    • VZ21412
    • RP03468
    • OR21954
    • AK109251
    • AX801
    • FT-0607721
    • D90543
    • E0564
    • J-504620
    • 79887-11-9
    • AS-58182
    • AKOS006228247
    • A839780
    • DTXSID60379401
    • MFCD00173883
    • 1-Ethynyl-4-hexylbenzene (ACI)
    • (4-Hexylphenyl)ethyne
    • DB-009026
    • +Expand
    • MFCD00173883
    • NFPDFDTYANKKIU-UHFFFAOYSA-N
    • 1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3
    • C#CC1C=CC(CCCCCC)=CC=1

Computed Properties

  • 186.14100
  • 0
  • 0
  • 6
  • 186.141
  • 14
  • 176
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.8
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.79070
  • 0.00000
  • 1.5170-1.5210
  • 263.5±19.0 °C at 760 mmHg
  • 0.0±0.3 mmHg at 25°C
  • 105.6±15.6 °C
  • Red to yellow transparent liquid
  • Not determined.
  • 0.89

1-Ethynyl-4-hexylbenzene Security Information

1-Ethynyl-4-hexylbenzene Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1-Ethynyl-4-hexylbenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003EQV-1g
1-Ethynyl-4-hexylbenzene
79887-11-9 95%
1g
$20.00 2024-04-21
A2B Chem LLC
AB58279-1g
1-Eth-1-ynyl-4-hexylbenzene
79887-11-9 95%
1g
$19.00 2024-04-19
Aaron
AR003EZ7-250mg
1-Ethynyl-4-hexylbenzene
79887-11-9 95%
250mg
$10.00
abcr
AB144813-5 g
1-Eth-1-ynyl-4-hexylbenzene, 95%; .
79887-11-9 95%
5 g
€146.80 2023-07-20
Ambeed
A705136-250mg
1-Ethynyl-4-hexylbenzene
79887-11-9 95%
250mg
$10.0 2024-07-24
Crysdot LLC
CD12030150-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 95+%
5g
$107
eNovation Chemicals LLC
D747598-25g
1-Ethynyl-4-hexylbenzene
79887-11-9 95.0%
25g
$355 2022-10-11
Fluorochem
068015-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 97%
5g
£84.00 2022-03-01
TRC
E945618-50mg
1-Ethynyl-4-hexylbenzene
79887-11-9
50mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1381873-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 98%
5g
¥829.00 2024-07-28

1-Ethynyl-4-hexylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Reference
High birefringent reactive discotic liquid crystals based on asymmetrical triphenylene with phenyl-acetylene moieties
Jung, Hyein; et al, Liquid Crystals, 2017, 44(7), 1069-1077

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 1 h, rt
Reference
Synthesis and Characterization of Fused Heterocyclic Molecular Rods: A Combined Experimental and Theoretical Study on Diethynyl Dithienothiophenyl Derivatives
Jones, Leighton; et al, ChemistrySelect, 2017, 2(21), 5958-5964

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Copper iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Reference
High birefringent reactive discotic liquid crystals based on asymmetrical triphenylene with phenyl-acetylene moieties
Jung, Hyein; et al, Liquid Crystals, 2017, 44(7), 1069-1077

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Benzene
Reference
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  24 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  overnight, rt
Reference
Development of organic field-effect properties by introducing aryl-acetylene into benzodithiophene
Meng, Qing; et al, Journal of Materials Chemistry, 2010, 20(48), 10931-10935

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, rt; overnight, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 1 h, rt
Reference
Synthesis and Characterization of Fused Heterocyclic Molecular Rods: A Combined Experimental and Theoretical Study on Diethynyl Dithienothiophenyl Derivatives
Jones, Leighton; et al, ChemistrySelect, 2017, 2(21), 5958-5964

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid
1.2 Reagents: Water
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Methanol ,  Water
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water
2.1 Solvents: Benzene
Reference
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous iodide Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Bromine Solvents: Acetic acid
2.2 Reagents: Water
2.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Methanol ,  Water
2.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water
3.1 Solvents: Benzene
Reference
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  rt → 210 °C; 210 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  rt; 1 h, 50 °C
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  rt → 210 °C; 210 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

1-Ethynyl-4-hexylbenzene Raw materials

1-Ethynyl-4-hexylbenzene Preparation Products

1-Ethynyl-4-hexylbenzene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:79887-11-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
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(CAS:79887-11-9)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:79887-11-9)
TANG SI LEI
15026964105
2881489226@qq.com

1-Ethynyl-4-hexylbenzene Related Literature

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